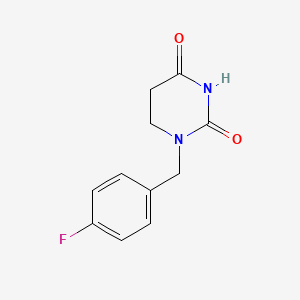

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione

Description

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 1263216-75-6) is a fluorinated dihydropyrimidine derivative with the molecular formula C₁₁H₁₁FN₂O₂ and a molecular weight of 222.22 g/mol . It is stored under inert conditions at 2–8°C and is commercially available at 97% purity.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(15)13-11(14)16/h1-4H,5-7H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWYIPKGJFKTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the dihydropyrimidine-2,4-dione core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high throughput of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: The compound’s derivatives have shown promise as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The pathways involved in these interactions include signal transduction pathways that regulate cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3-nitrophenyl analog, which has stronger electron-withdrawing effects .

- The 4-hydroxyphenyl derivative (CAS 21635-92-7) exhibits higher aqueous solubility due to the polar hydroxyl group, whereas the fluorine in the target compound balances lipophilicity and moderate polarity .

Structural Complexity :

- The piperazinylphenyl analog (CAS 2446913-96-6) introduces a basic nitrogen, enabling salt formation and improved pharmacokinetics compared to the simpler fluorobenzyl derivative .

Biological Activity

1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione, identified by its CAS number 1263216-75-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁FN₂O₂

- Molecular Weight : 222.22 g/mol

- Purity : Typically available at 97% purity

- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C.

Biological Activities

The biological activities of this compound have been investigated across various studies. Key findings include:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Studies have shown that this compound demonstrates notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were reported to be effective at concentrations ranging from 0.5 to 256 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Antifungal Activity

The compound also exhibits antifungal properties, which are particularly relevant in the context of resistant fungal strains. It has shown effectiveness against Candida albicans with comparable MIC values .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested : HT-29 (colorectal cancer) and COLO-205 (colon cancer).

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.0227 µM against these cell lines, indicating potent anticancer activity .

The mechanisms underlying the biological activities of this compound appear to be multifaceted:

- VEGFR Inhibition : It has been suggested that compounds similar to 1-(4-Fluorobenzyl)dihydropyrimidine can inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis and cancer progression .

- Cell Cycle Arrest and Apoptosis : Research indicates that the compound may induce cell cycle arrest and promote apoptosis in cancer cells, thereby contributing to its anticancer effects .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in treating infections and tumors:

- A study published in MDPI illustrated that various pyrimidine derivatives showed significant antibacterial effects against multiple strains of bacteria, emphasizing their potential as therapeutic agents against resistant infections .

- Another investigation focused on the anticancer properties of similar compounds revealed that alterations in the chemical structure could enhance biological activity, particularly against specific cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.